molecular formula C27H20N2OS2 B10891874 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10891874
M. Wt: 452.6 g/mol
InChI Key: RDAHOZJNQZOPTE-UHFFFAOYSA-N
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Description

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a phenylsulfanyl group

Properties

Molecular Formula

C27H20N2OS2

Molecular Weight

452.6 g/mol

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C27H20N2OS2/c30-26(25(20-10-3-1-4-11-20)32-23-13-5-2-6-14-23)29-27-28-24(18-31-27)22-16-15-19-9-7-8-12-21(19)17-22/h1-18,25H,(H,28,29,30)

InChI Key

RDAHOZJNQZOPTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the naphthalene and phenylsulfanyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures.

    Thiazole derivatives: Compounds with similar thiazole rings.

    Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups.

Uniqueness

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

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